molecular formula C15H20ClNO2 B13668951 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13668951
M. Wt: 281.78 g/mol
InChI Key: ZHCVEFJHHJZOCR-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a tert-butyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3. The tert-butyl group enhances steric bulk and metabolic stability, while the 4-chlorophenyl group contributes to lipophilicity and π-π interactions. The carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and target binding .

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)17-8-12(13(9-17)14(18)19)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,18,19)

InChI Key

ZHCVEFJHHJZOCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route via C(sp3)-H Activation Arylation

This method, described in recent literature, leverages transition-metal catalysis to activate the C(sp3)-H bond adjacent to the pyrrolidine nitrogen and directly couple it with an aryl halide (4-chlorophenyl derivative). The key steps are:

  • Step 1: Preparation of Pyrrolidine Precursor
    Starting from a protected pyrrolidine derivative bearing a tert-butyl group on the nitrogen, the 3-position is functionalized with a carboxylic acid or protected equivalent.

  • Step 2: C(sp3)-H Arylation
    Using a palladium or other suitable catalyst, the C(sp3)-H bond at the 4-position is activated and coupled with 4-chlorophenyl halide under controlled conditions to ensure stereoselectivity.

  • Step 3: Deprotection and Purification
    Removal of protecting groups and purification by chromatography yields the desired (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid with high enantiomeric excess.

This approach has been shown to produce the compound efficiently with good yields and stereochemical control, suitable for further biological evaluation.

Alternative Methods and Variations

  • Use of Chiral Pool Synthesis:
    Starting from naturally occurring chiral amino acids or derivatives, the pyrrolidine ring is constructed with retention of stereochemistry, followed by functionalization at the 4-position with 4-chlorophenyl substituents.

  • Resolution of Racemic Mixtures:
    Racemic mixtures of the compound or intermediates can be separated using chiral chromatography or formation of diastereomeric salts, though this is less efficient than asymmetric synthesis.

Preparation Data and Solubility Considerations

From commercial and research sources, such as GLP Bio, preparation of stock solutions of related compounds (e.g., 1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid) provides practical insights into handling and solubility:

Amount (mg) Volume for 1 mM solution (mL) Volume for 5 mM solution (mL) Volume for 10 mM solution (mL)
1 3.07 0.61 0.31
5 15.35 3.07 1.53
10 30.69 6.14 3.07
  • Solubility: The compound is soluble in DMSO, PEG300, Tween 80, and can be formulated in aqueous solutions with co-solvents for biological assays. Heating and ultrasonic baths improve solubility.

  • Storage: Stock solutions are stable at -80°C for up to 6 months and at -20°C for up to 1 month.

Analytical and Characterization Data

  • Stereochemistry Confirmation:
    X-ray crystallography and chiral HPLC are used to confirm the (3S,4R) stereochemistry.

  • Purity:
    High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm compound purity and structural integrity.

  • Molecular Weight Confirmation:
    Mass spectrometry confirms molecular weight of 281.78 g/mol consistent with the formula C15H20ClNO2.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages Reference
Traditional Multi-step Synthesis Stepwise ring construction, chiral precursors Established, flexible Time-consuming, multiple steps
C(sp3)-H Activation Arylation Direct arylation of C(sp3)-H bond High stereoselectivity, fewer steps Requires specialized catalysts
Chiral Pool Synthesis Use of natural chiral building blocks High stereochemical purity Limited substrate scope
Racemic Resolution Separation of enantiomers Useful if asymmetric synthesis unavailable Less efficient, wasteful General knowledge

Chemical Reactions Analysis

1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (Target) 1-Tert-butyl, 4-(4-chlorophenyl), 3-carboxylic acid C₁₅H₂₀ClNO₂ ~283.8 (estimated) Enhanced lipophilicity (Cl), steric bulk (tert-butyl), hydrogen bonding (COOH)
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (Compound A) 1-(4-Chlorophenyl), 2-oxo, 3-carboxylic acid C₁₁H₁₀ClNO₃ 239.66 Ketone group increases polarity; lower steric bulk compared to tert-butyl
(3S,4R)-1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (Compound B) 1-Tert-butyl, 4-(2,4-difluorophenyl), 3-carboxylic acid C₁₅H₁₈F₂NO₂ 283.31 Fluorine substituents enhance electronegativity; stereospecific (3S,4R) configuration
(±)-trans-4-(4-Tert-butyl-phenyl)pyrrolidine-3-carboxylic acid (Compound C) 4-(4-Tert-butylphenyl), 3-carboxylic acid, trans-configuration C₁₅H₂₁NO₂ 247.33 Racemic mixture; tert-butyl on phenyl alters π-stacking vs. Cl substituent

Key Observations:

  • Electronic Properties: The 4-chlorophenyl group (target) offers moderate electron-withdrawing effects, while difluorophenyl (Compound B) provides stronger electronegativity, influencing binding affinity .
  • Stereochemistry: Compound B’s (3S,4R) configuration may enhance target selectivity compared to the racemic trans-isomer in Compound C .

Q & A

Q. What are the recommended synthetic routes for 1-Tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid?

Synthesis typically involves multi-step reactions starting with a pyrrolidine core. Key steps include:

  • Boc Protection : Introduce the tert-butyl group via tert-butoxycarbonyl (Boc) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Substitution Reactions : Couple the 4-chlorophenyl moiety via nucleophilic aromatic substitution (SNAr) using NaH in DMF at 60–80°C .
  • Purification : Chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store solid forms at 2–8°C in airtight containers. Solutions (e.g., in DMSO) should be aliquoted to avoid freeze-thaw degradation .
  • Safety : Use PPE (gloves, goggles, respiratory masks) due to potential irritation. Work in fume hoods to prevent inhalation .

Q. What analytical techniques confirm the compound’s structure and purity?

  • Structural Confirmation : ¹H/¹³C NMR (δ 7.3–7.5 ppm for aromatic protons, δ 1.4 ppm for tert-butyl), HRMS (calculated [M+H]⁺: 325.79 g/mol) .
  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time varies with mobile phase (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence reactivity compared to fluorophenyl analogs?

The chloro group enhances electron-withdrawing effects, increasing electrophilicity in SNAr reactions. Fluorophenyl analogs exhibit higher lipophilicity (logP +0.5) but reduced reactivity in cross-coupling reactions. Comparative studies using kinetic NMR or LC-MS can quantify these differences .

Substituent Reactivity (SNAr) Lipophilicity (logP)
4-ChlorophenylHigh2.8
4-FluorophenylModerate3.3

Q. What strategies optimize stereochemical outcomes in synthesizing chiral centers?

  • Chiral Induction : Use chiral catalysts (e.g., Jacobsen’s catalyst) during ring closure or asymmetric hydrogenation .
  • Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For (3S,4R) configurations, stereochemical integrity is confirmed via X-ray crystallography .

Q. How do solvent polarity and temperature affect nucleophilic substitution reactions?

  • Polar Aprotic Solvents : DMF or DMSO stabilizes transition states, accelerating SNAr at 80°C.
  • Temperature Trade-offs : Higher temps (>100°C) risk side reactions (e.g., dechlorination). Optimize via DOE (Design of Experiments) with time-temperature matrices .

Q. What computational methods predict binding affinity to biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinase targets). The chlorophenyl group shows van der Waals interactions in hydrophobic pockets .
  • MD Simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories.

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Contextual Factors : Toxicity data may vary due to impurities (e.g., residual solvents in synthesis). Validate purity via LC-MS before biological assays .
  • In Vitro vs. In Vivo : Prioritize peer-reviewed studies (e.g., PubChem data) over vendor-provided SDS sheets.

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